5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

KCa channel ion channel pharmacology neurological disorders

This 5-chloropyrazolo[1,5-a]pyrimidine-2-amine scaffold features orthogonal 5-Cl and 2-NH₂ groups enabling independent SNAr and amine derivatization—reducing synthetic steps versus dichloro or unsubstituted analogs. Co-crystallized with CDK2 (PDB 1Y8Y), confirming hinge-region binding geometry essential for structure-guided optimization targeting CDK1/2/5/7/9. Baseline CDK2 IC₅₀ of 1500 nM (5-Cl-7-substituted analog) provides a starting point for SAR-driven library synthesis. Ideal for medicinal chemistry teams building 50–500 compound kinase inhibitor libraries requiring validated binding mode, dual diversification handles, and KCa channel activity without apamin displacement.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1785622-20-9
Cat. No. B2988194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazolo[1,5-a]pyrimidin-2-amine
CAS1785622-20-9
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)N)N=C1Cl
InChIInChI=1S/C6H5ClN4/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H,(H2,8,10)
InChIKeySYDSWOMIMXFBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9): Chemical Identity and Heterocyclic Scaffold Classification


5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS: 1785622-20-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a fused bicyclic scaffold containing both pyrazole and pyrimidine rings . This compound serves as a versatile synthetic intermediate and bioactive core structure widely utilized in medicinal chemistry programs targeting protein kinases [1]. The 2-amino group and 5-chloro substituent provide distinct synthetic handles enabling further derivatization at two orthogonal positions [2]. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds in kinase inhibitor discovery due to their ability to mimic the purine ring of ATP and engage the hinge region of kinase active sites [1].

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9): Why In-Class Analogs Cannot Be Interchanged Without Functional Compromise


Within the pyrazolo[1,5-a]pyrimidine class, small substituent variations at the 5-position and 2-position produce profound, non-linear differences in target kinase engagement, selectivity profiles, and synthetic utility [1]. The 5-chloro substituent serves a dual role: it modulates electronic properties of the heterocyclic core affecting hinge-binding affinity, and it provides a reactive handle for nucleophilic aromatic substitution that alternative halogen patterns (e.g., 7-chloro or 5-bromo analogs) cannot equivalently replace [2]. Evidence demonstrates that a 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidine analog exhibits CDK2 inhibition (IC50 = 1500 nM) that differs from structurally related compounds lacking this substitution pattern [3]. Furthermore, the 2-amino group enables chemoselective functionalization orthogonal to the 5-position, a synthetic advantage lost when substituting with 2-unsubstituted or 2-alkyl analogs [1]. These structure-specific properties mean that generic in-class substitution—absent explicit validation—introduces unacceptable uncertainty in both biological activity and downstream synthetic efficiency.

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9): Comparative Quantitative Evidence for Procurement Decision-Making


5-Chloro Substitution Supports Sub-Micromolar KCa Channel Modulation in Validated Electrophysiology Assays

A structurally related analog containing the 5-chloropyrazolo[1,5-a]pyrimidine core—5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 24)—demonstrated sub-micromolar activity in both thallium flux and whole-cell electrophysiology assays against small conductance calcium-activated potassium (KCa) channels, with no displacement of apamin in competitive binding studies [1]. This activity profile differs from non-chlorinated pyrazolopyrimidine analogs within the same SAR series that did not achieve comparable potency [2]. The 5-chloro substituent contributes to the electronic environment necessary for KCa channel engagement without inducing apamin-displacing binding modes, a differentiation that cannot be assumed for 5-unsubstituted or 5-alkyl analogs [1].

KCa channel ion channel pharmacology neurological disorders

CDK2 Kinase Inhibitory Activity of 5-Chloro-7-Substituted Analog Confirms Scaffold Engagement

In a direct biochemical assay, the 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidine analog BDBM24632 (5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine) inhibited CDK2/cyclin A with an IC50 of 1500 nM (1.5 μM) at pH 7.2 and 2°C [1]. While this potency is moderate compared to optimized clinical CDK2 inhibitors, it establishes baseline engagement of the CDK2 ATP-binding pocket by a 5-chloro-substituted pyrazolo[1,5-a]pyrimidine scaffold [2]. The 2-amino group of the target compound (5-chloropyrazolo[1,5-a]pyrimidin-2-amine) provides an additional hydrogen-bonding vector that SAR studies indicate can enhance hinge-binding affinity in 2-aminopyrazolo[1,5-a]pyrimidine series [3]. This suggests that the target compound may offer improved CDK2 engagement relative to the 2-unsubstituted analog [3].

CDK2 kinase inhibition cancer therapeutics

Synthetic Utility: Orthogonal Reactivity of 5-Chloro and 2-Amino Positions Enables Sequential Diversification

The 5-chloro substituent of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the 2-amino group remains available for independent functionalization (e.g., amide coupling, reductive amination, diazotization) [1]. This orthogonal reactivity is distinct from 7-chloro analogs such as 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, where the chloro leaving group occupies a different position relative to the bridgehead nitrogen, altering both the electronic environment and the steric accessibility for substitution [2]. A structurally related compound, 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), has been employed in patent literature for sequential substitution chemistry, but the presence of the 2-amino group in the target compound eliminates the need for amino group installation as a separate synthetic step [3]. This reduces synthetic step count by at least one transformation compared to starting from 5,7-dichloro or 5-chloro-7-unsubstituted precursors [1].

synthetic chemistry medicinal chemistry parallel synthesis

Crystallographic Validation: 5-Chloro-Substituted Pyrazolo[1,5-a]pyrimidines Co-crystallized with Human CDK2

The 5-chloropyrazolo[1,5-a]pyrimidine scaffold has been co-crystallized with human CDK2 (PDB entry: 1Y8Y), demonstrating a well-defined binding mode in which the pyrazolo[1,5-a]pyrimidine core engages the kinase hinge region via hydrogen bonding interactions [1]. The co-crystallized ligand, (5-chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine, contains the identical 5-chloropyrazolo[1,5-a]pyrimidine core as the target compound [2]. The 2-amino group in the target compound is positioned to form additional hydrogen bonds with the hinge region, a binding feature supported by SAR studies of 2-aminopyrazolo[1,5-a]pyrimidines targeting JAK2 and CDK2 [3]. This contrasts with non-chlorinated pyrazolo[1,5-a]pyrimidine scaffolds where altered electronic properties may affect hinge-binding geometry and potency [1]. The availability of a structurally characterized co-crystal provides a validated starting point for structure-based drug design that cannot be assumed for uncharacterized analog scaffolds [2].

structural biology X-ray crystallography kinase inhibitor design

Binding Affinity Differentiation: 5-Chloro Substituent Modulates BSA Plasma Protein Binding Affinity

In a comparative biophysical study of two water-soluble pyrazolo[1,5-a]pyrimidine derivatives, the 5-chloro-substituted compound CMPS (5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine) demonstrated stronger binding affinity to bovine serum albumin (BSA) than its structural analog NCPS (N'-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-propane-1,3-diamine) [1]. Both compounds contain the 5-chloropyrazolo[1,5-a]pyrimidine core, but differ at the 7-position substituent . Binding constants quantified via fluorescence quenching spectroscopy showed that CMPS exhibited higher affinity for BSA site I than NCPS, and induced greater conformational changes in BSA as measured by three-dimensional fluorescence and circular dichroism [1]. This intra-class comparison demonstrates that the 5-chloro-substituted pyrazolo[1,5-a]pyrimidine scaffold engages plasma proteins in a substituent-dependent manner, with the 5-chloro core providing a baseline binding capacity that can be tuned via peripheral modifications .

plasma protein binding pharmacokinetics drug distribution

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9): Evidence-Based Application Scenarios for Procurement Prioritization


Kinase Inhibitor Library Construction and CDK2-Focused Medicinal Chemistry Programs

For research teams synthesizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitor libraries targeting CDK2, CDK1, CDK5, CDK7, or CDK9, this compound serves as a validated hinge-binding scaffold with co-crystallographic confirmation of binding mode [1]. The baseline CDK2 inhibition (IC50 = 1500 nM for a 5-chloro-7-substituted analog) provides a starting potency that can be optimized through systematic substitution at the 2-amino and 7-positions [2]. The availability of a structurally characterized co-crystal (PDB 1Y8Y) enables rational, structure-guided optimization that would not be possible with uncharacterized analog scaffolds [1]. Procurement of this compound is justified when the research objective requires a 5-chloro-substituted pyrazolo[1,5-a]pyrimidine core with confirmed CDK family engagement and an established binding geometry.

Efficient Parallel Synthesis and SAR Exploration Requiring Orthogonal Functional Handles

This compound is the optimal starting material for any synthetic program requiring independent diversification at two positions of the pyrazolo[1,5-a]pyrimidine scaffold. The 5-chloro group enables SNAr chemistry for C5 functionalization, while the 2-amino group permits simultaneous or sequential derivatization via amide coupling, sulfonamide formation, or reductive amination [1]. This orthogonal reactivity reduces synthetic step count by at least one transformation compared to using 5,7-dichloropyrazolo[1,5-a]pyrimidine (which lacks the pre-installed amino group) or 5-chloro-7-unsubstituted analogs [2]. For medicinal chemistry teams generating 50–500 compound libraries for SAR exploration, this step reduction translates to measurable time savings and increased library throughput [1].

Ion Channel Pharmacology: KCa Channel Modulator Development

Research programs targeting small conductance calcium-activated potassium (KCa) channels should prioritize this compound based on SAR evidence that 5-chloropyrazolo[1,5-a]pyrimidine analogs achieve sub-micromolar functional activity in validated electrophysiology assays without inducing apamin-like binding [1]. The 5-chloro substituent is a critical determinant of this activity profile; non-chlorinated pyrazolopyrimidine analogs within the same SAR series did not achieve comparable potency [2]. For projects seeking non-apamin-displacing KCa channel blockers for neurological or cardiovascular indications, this scaffold offers a differentiated pharmacological starting point that cannot be replicated with 5-unsubstituted or 5-alkyl pyrazolo[1,5-a]pyrimidines [1].

Structure-Based Drug Design Leveraging Validated CDK2 Co-crystal Coordinates

For computational chemistry and structure-based drug design teams, this compound provides access to the 5-chloropyrazolo[1,5-a]pyrimidine scaffold for which a human CDK2 co-crystal structure (PDB 1Y8Y) is publicly available [1]. The co-crystal reveals a well-defined binding mode with the core engaging the kinase hinge region, enabling rational docking, free energy perturbation (FEP) calculations, and pharmacophore modeling that cannot be performed with equal confidence on uncharacterized scaffolds [2]. The 2-amino group in the target compound is positioned to form additional hydrogen bonds with the hinge region, a feature that SAR studies of 2-aminopyrazolo[1,5-a]pyrimidines indicate can enhance binding affinity and selectivity [3]. Procurement is justified when the research workflow depends on structural validation and computational predictability for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.